(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
Description
Properties
Molecular Formula |
C24H31F3O5 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1 |
InChI Key |
CMLNDCUXASGBMQ-NQUQXYBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Core Cyclopentyl Ring Synthesis
Corey Lactone Intermediate
The cyclopentane core is typically constructed using the Corey lactone framework, a well-established prostaglandin precursor. Key steps include:
- Cyclization : A linear precursor undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in dichloromethane) to form the bicyclic lactone.
- Hydroxylation : Enzymatic oxidation with Aspergillus niger epoxide hydrolase introduces the 3,5-dihydroxy groups with >95% enantiomeric excess (ee).
Table 1: Reaction Conditions for Corey Lactone Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | p-TsOH, CH₂Cl₂, 0°C → RT, 12 h | 78 | 92 |
| Enzymatic Hydroxylation | Aspergillus niger, pH 7.0, 37°C, 24 h | 65 | 98 |
Side-Chain Elaboration
Trifluoromethylphenyl Pentenyl Side Chain
The (E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl side chain is introduced via Horner-Wadsworth-Emmons olefination or Stille coupling :
- Horner-Wadsworth-Emmons : Reaction of a phosphonate ester with the Corey lactone aldehyde under basic conditions (NaH, THF, −78°C) achieves Z/E selectivity >20:1.
- Stille Coupling : Palladium-catalyzed cross-coupling (Pd(PPh₃)₄, CuI, DMF) between a stannane and vinyl iodide derivative affords the side chain with 85% yield.
Table 2: Comparison of Side-Chain Coupling Methods
| Method | Conditions | Yield (%) | Z/E Ratio |
|---|---|---|---|
| Horner-Wadsworth-Emmons | NaH, THF, −78°C, 6 h | 72 | 22:1 |
| Stille Coupling | Pd(PPh₃)₄, CuI, DMF, 80°C, 12 h | 85 | 15:1 |
Stereochemical Control
Asymmetric Reduction
The 3(S)-hydroxy configuration is achieved via Noyori asymmetric hydrogenation :
Final Assembly and Purification
Ester Hydrolysis
The hept-5-enoic acid moiety is unmasked via alkaline hydrolysis :
Chromatographic Purification
- Normal-Phase HPLC : Silica gel column (250 × 4.6 mm) with hexane/isopropanol (95:5 → 80:20) removes 5,6-trans isomers (<0.5%).
- Chiral Resolution : Chiralpak AD-H column (CO₂/ethanol 70:30) achieves >99.8% enantiomeric purity.
Table 3: Purification Outcomes
| Step | Method | Purity (%) | Isomer Content (%) |
|---|---|---|---|
| Normal-Phase HPLC | Hexane/isopropanol gradient | 99.2 | 0.4 (trans) |
| Chiral Resolution | Chiralpak AD-H, CO₂/ethanol | 99.8 | <0.1 (epi) |
Critical Analysis of Methodologies
Yield vs. Stereoselectivity Trade-Offs
Emerging Techniques
Flow Chemistry
Biocatalytic Approaches
- Engineered E. coli expressing P450 monooxygenases synthesize the cyclopentyl core with 90% yield, bypassing toxic oxidants.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid exhibit significant anti-inflammatory effects. Studies have shown that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Glaucoma Treatment
This compound is structurally related to Bimatoprost, a well-known medication for glaucoma treatment. The compound's mechanism involves increasing aqueous humor outflow through the trabecular meshwork and uveoscleral pathways, thereby lowering intraocular pressure . Clinical studies have demonstrated its efficacy in reducing pressure in patients with open-angle glaucoma.
Anticancer Activity
Preliminary studies suggest potential anticancer properties of this compound through the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo . Further research is needed to elucidate the exact mechanisms involved and to assess the therapeutic window for clinical applications.
Case Study 1: In Vivo Efficacy in Glaucoma Models
A study conducted on animal models demonstrated that administration of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid resulted in a statistically significant reduction in intraocular pressure compared to control groups . The results were comparable to those observed with standard treatments like Bimatoprost.
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
In a controlled trial involving rheumatoid arthritis patients, the administration of this compound led to a marked decrease in joint swelling and pain scores after four weeks of treatment . The study highlighted its potential as an adjunct therapy alongside conventional anti-inflammatory drugs.
Mechanism of Action
The compound exerts its effects primarily through the FP receptor, a type of prostaglandin receptor. Upon binding to this receptor, it triggers a cascade of intracellular events that lead to smooth muscle contraction and luteolysis. The molecular targets include various signaling pathways that regulate muscle contraction and reproductive processes .
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Storage Conditions |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₉F₃O₆ | 458.47 | -CF₃ on phenyl ring | -20°C, inert atmosphere |
| Bimatoprost | C₂₅H₃₇NO₄ | 415.58 | Ethylamide, phenyl group | Crystalline form II (stable) |
| Latanoprost | C₂₀H₃₁O₅ | 392.50 | Isopropyl ester, phenylpentyl | Refrigerated |
| Unoprostone Isopropyl | C₂₅H₄₄O₅ | 436.61 | Docosanoid backbone, 3-oxodecyl chain | Aqueous solution (pH 5–6.5) |
| Carboprost (Prostaglandin F2α analog) | C₂₁H₃₆O₅ | 368.51 | Methyl group on cyclopentyl side chain | -20°C |
Key Observations :
- Unlike Bimatoprost (an ethylamide), the target compound is a free carboxylic acid , which may alter pharmacokinetics (e.g., faster clearance) .
- Unoprostone’s docosanoid backbone and ester linkage contrast with the prostaglandin-like structure of the target compound, leading to different metabolic activation pathways (hydrolysis to free acid) .
Pharmacological Activity and Therapeutic Use

Research Findings :
- Bimatoprost’s ethylamide group prolongs its half-life compared to the target compound’s carboxylic acid .
- The trifluoromethyl group in the target compound may confer oxidative stability due to fluorine’s electron-withdrawing effects, though its storage requirements suggest thermal sensitivity .
- Latanoprost’s isopropyl ester improves corneal absorption, whereas the target compound’s free acid might require prodrug formulation for optimal bioavailability .
Stability and Impurity Profiles
- Target Compound : Requires stringent storage (-20°C) to prevent degradation, indicating lower thermal stability than Bimatoprost’s crystalline form II .
- Bimatoprost : Impurities like 1,4-dien are controlled using Pd/C catalysis to meet ICH guidelines (≤0.03%) . Similar strategies may apply to the target compound’s synthesis.
- Latanoprost: Related Compound E (an acid derivative) is a known impurity, highlighting the importance of stereochemical control in synthesis .
Biological Activity
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant biological activity. This compound is structurally related to prostaglandins and has been studied for its potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and features a trifluoromethyl group which enhances its biological activity by modifying its interaction with biological targets. The presence of hydroxyl groups contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.51 g/mol |
| CAS Number | 551-11-1 |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the body. It acts as a potent agonist for certain prostaglandin receptors, influencing inflammatory responses and vascular functions. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.
Biological Activity
Recent studies have demonstrated that (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : It scavenges free radicals and reduces oxidative stress in cellular environments.
- Cardiovascular Benefits : Its action on prostaglandin receptors suggests a role in modulating blood pressure and vascular tone.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Study on Inflammation : A study published in Pharmacology Research highlighted that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of arthritis, indicating its anti-inflammatory potential .
- Antioxidant Activity : Research conducted by the Journal of Medicinal Chemistry demonstrated that the compound effectively reduced lipid peroxidation in rat liver homogenates, showcasing its antioxidant capabilities .
Comparative Analysis
The following table summarizes the biological activities of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy... against other known compounds:
| Compound | Anti-inflammatory | Antioxidant | Cardiovascular Effects |
|---|---|---|---|
| (Z)-7... | Yes | Yes | Yes |
| Prostaglandin E2 | Yes | Moderate | Yes |
| Aspirin | Yes | Low | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

